7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
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Overview
Description
7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a complex organic compound characterized by its unique chemical structure. This compound features a chloro-substituted benzo[b]oxepin core, a trifluoromethylsulfonyl group, and a pivalate ester. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[b]oxepin core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the trifluoromethylsulfonyl group: This step often involves the use of trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride under controlled conditions.
Esterification to form the pivalate ester: This can be accomplished using pivaloyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The chloro and pivalate groups may also contribute to its overall activity by affecting its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl acetate
- 7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl butyrate
Uniqueness
The uniqueness of 7-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the pivalate ester, in particular, may enhance its stability and lipophilicity compared to similar compounds.
Properties
Molecular Formula |
C16H16ClF3O6S |
---|---|
Molecular Weight |
428.8 g/mol |
IUPAC Name |
[7-chloro-5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H16ClF3O6S/c1-15(2,3)14(21)25-13-8-12-9(7-10(13)17)11(5-4-6-24-12)26-27(22,23)16(18,19)20/h5,7-8H,4,6H2,1-3H3 |
InChI Key |
IATWWQZOHDCZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C2C(=CCCOC2=C1)OS(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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